molecular formula C15H16ClNO3S2 B2412100 2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide CAS No. 2034325-93-2

2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide

Cat. No. B2412100
CAS RN: 2034325-93-2
M. Wt: 357.87
InChI Key: IZHQOHVAORHYLR-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide, commonly known as CP-690,550, is a small molecule drug that has been developed as a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of cytokines, which are important for the immune system. CP-690,550 has been studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Scientific Research Applications

Organic Synthesis and Intermediates

The compound serves as a valuable intermediate in organic synthesis. Its structure includes a tetrahydropyran ring, which can participate in diverse chemical reactions. Researchers often use it to create more complex molecules by functionalizing the tetrahydropyran scaffold. For instance, it can be modified to introduce other substituents or functional groups, leading to novel compounds with potential applications .

Pharmaceutical Research and Drug Development

Anti-HIV Activity: Researchers have explored derivatives of this compound for their anti-HIV activity. For example, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened against HIV-1 (IIIB) and HIV-2 (ROD) strains. These compounds showed promising inhibitory effects on viral replication in acutely infected cells (MT-4) .

Chemical Reagents and Building Blocks

4-Bromo-Phenol Synthesis: 2-Chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide can be used to produce 4-bromo-phenol. This reaction occurs at room temperature (20°C) and is useful for generating specific phenolic compounds .

Imidazole Derivatives

Imidazole Moiety: The compound contains an imidazole moiety, which is a five-membered heterocyclic ring. Imidazoles have diverse biological activities and are found in many natural products and pharmaceuticals. Researchers may explore modifications of this compound to develop novel imidazole-based drugs .

properties

IUPAC Name

2-chloro-N-(4-thiophen-2-yloxan-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S2/c16-12-4-1-2-5-13(12)22(18,19)17-15(7-9-20-10-8-15)14-6-3-11-21-14/h1-6,11,17H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHQOHVAORHYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NS(=O)(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide

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